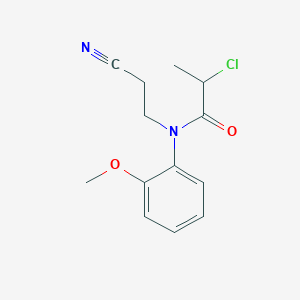
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Overview
Description
2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, commonly known as 2-chloro-N-ethyl-N-methylpropanamide (CEMPA), is an organic compound that is widely used in the scientific research and laboratory setting. CEMPA is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Synthesis of New Compounds and Inhibitors
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing a variety of heterocyclic compounds involving structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide. These compounds were tested for their activities against enzymes like lipoxygenase (Aziz-ur-Rehman et al., 2016).
Antimicrobial and Cytotoxic Activities
New thiazole derivatives, including structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, were synthesized and assessed for their antimicrobial and cytotoxic activities, showing significant potential (Dawbaa et al., 2021).
Solubility and Material Studies
Solubility in Solvent Mixtures
The solubility of similar propanamide compounds in various solvent mixtures was studied, providing insights into their physical properties and potential applications in different formulations (Pascual et al., 2017).
Non-Linear Optical Material
N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, was explored for its potential as an organic electro-optic and non-linear optical material, indicating diverse application possibilities in the field of optics (Prabhu & Rao, 2000).
Binding Affinity and Molecular Interactions
Melatonin Receptor Binding
Research on substituted phenylalkyl amides, closely related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, aimed to investigate the binding site of the melatonin receptor, suggesting implications for the development of therapeutic agents (Garratt et al., 1996).
Molecular Docking for COVID-19 Protease
A detailed quantum chemical analysis, including molecular docking, of a similar compound, 2-chloro-N-(p-tolyl)propanamide, indicated its potential as a medicinal inhibitor for COVID-19, showcasing the versatility of these compounds in drug discovery (Pandey et al., 2020).
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHOLBFYDFNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



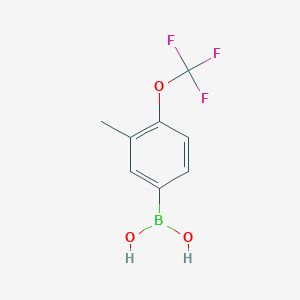
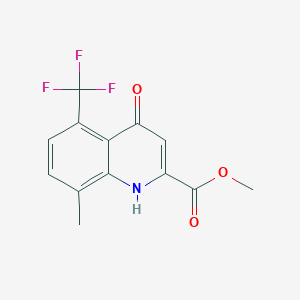
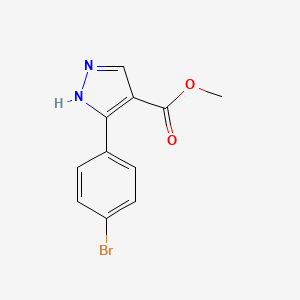
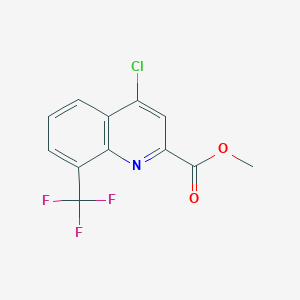
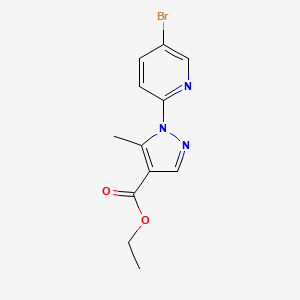
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)
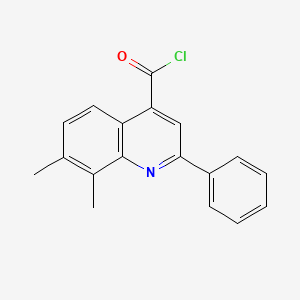
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)
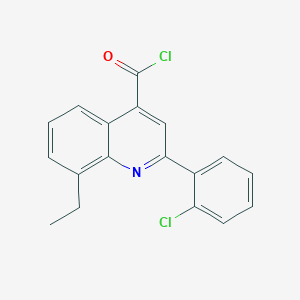
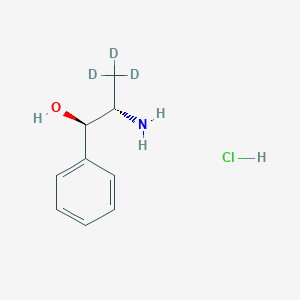
![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)
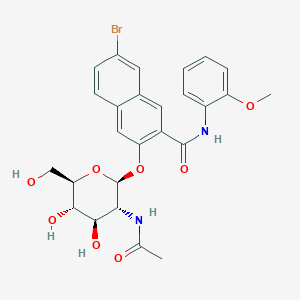
![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)